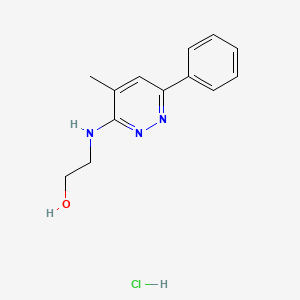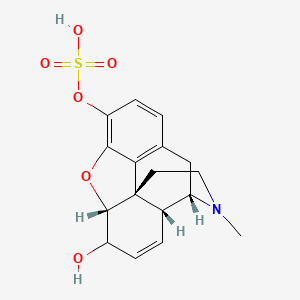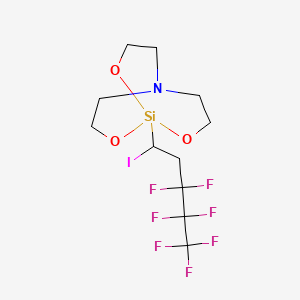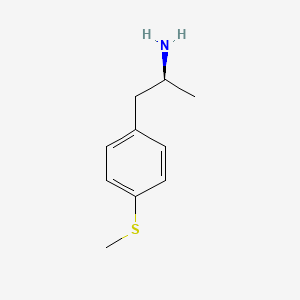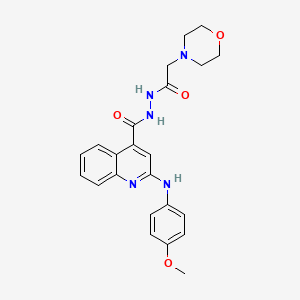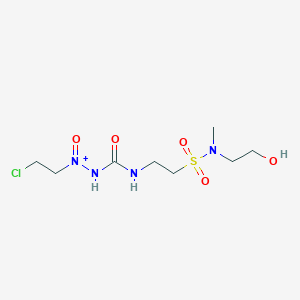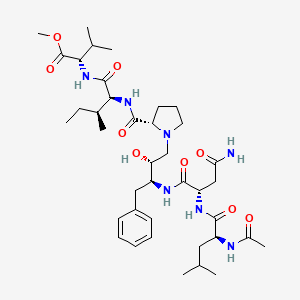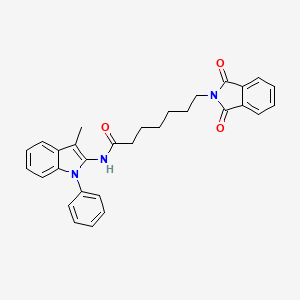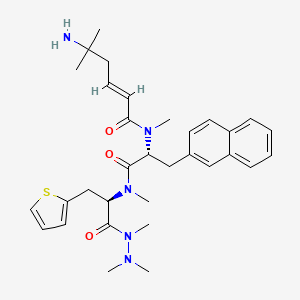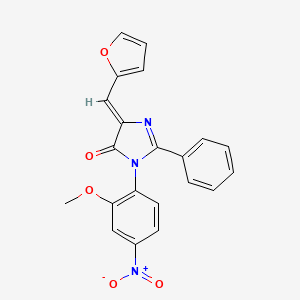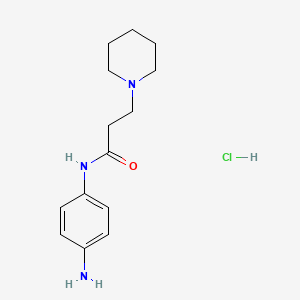
1-Piperidinepropionanilide, 4'-amino-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinepropionanilide, 4’-amino-, hydrochloride is a chemical compound with the molecular formula C14H22ClN3O. It is a derivative of aniline and piperidine, characterized by the presence of an amino group at the para position of the aniline ring and a piperidine ring attached to a propionanilide moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinepropionanilide, 4’-amino-, hydrochloride typically involves the following steps:
Formation of Propionanilide: The initial step involves the reaction of aniline with propionyl chloride to form propionanilide.
Amination: The propionanilide is then subjected to nitration to introduce a nitro group at the para position, followed by reduction to convert the nitro group to an amino group.
Piperidine Attachment: The final step involves the reaction of the amino-propionanilide with piperidine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of 1-Piperidinepropionanilide, 4’-amino-, hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: Involves the sequential addition of reactants in a controlled environment.
Continuous Flow Processing: Utilizes continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperidinepropionanilide, 4’-amino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces various amine derivatives.
Applications De Recherche Scientifique
1-Piperidinepropionanilide, 4’-amino-, hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its pharmacological properties, such as analgesic and anti-inflammatory effects.
Industry: Employed in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Piperidinepropionanilide, 4’-amino-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.
Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Piperidinepropanamide, N-(4-aminophenyl)-, hydrochloride
- 4-Cyclopropyl-1-naphthalenamine hydrochloride
Uniqueness
1-Piperidinepropionanilide, 4’-amino-, hydrochloride is unique due to its specific structural features, such as the combination of a piperidine ring and an aniline derivative. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research applications.
Propriétés
Numéro CAS |
110393-32-3 |
|---|---|
Formule moléculaire |
C14H22ClN3O |
Poids moléculaire |
283.80 g/mol |
Nom IUPAC |
N-(4-aminophenyl)-3-piperidin-1-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C14H21N3O.ClH/c15-12-4-6-13(7-5-12)16-14(18)8-11-17-9-2-1-3-10-17;/h4-7H,1-3,8-11,15H2,(H,16,18);1H |
Clé InChI |
IPGNNFYIRDEDNF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



